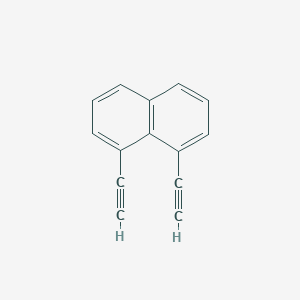

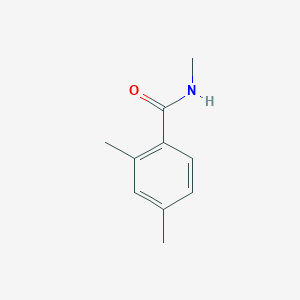

1,8-二乙炔基萘

描述

Synthesis Analysis

The synthesis of 1,8-diethynylnaphthalene and its derivatives has been explored through various methods. One approach involves a seven-step synthesis from naphthalic anhydride, leading to the formation of 1,8-diethynylnaphthalene, which upon oxidation with oxygen, cuprous chloride, and ammonium chloride yields a conjugated 14-membered ring system . Another method includes the use of CuO-promoted Stille cross-couplings of 1,8-dibromonaphthalene with 4-alkyl-9-trimethylstannylacridines to prepare highly constrained 1,8-diarylnaphthalenes . Additionally, the synthesis of 1,8-diarylnaphthalenes has been achieved using a Kharash-type Grignard cross-coupling, and a bis-Suzuki coupling strategy starting from 1,8-di-bromonaphthalene has been reported as a general route to the 1,8-diarylnaphthalene scaffold .

Molecular Structure Analysis

The molecular structure of 1,8-diethynylnaphthalene derivatives exhibits interesting features. For instance, PM3 calculations suggest a highly congested structure with two parallel acridyl moieties perpendicular to the naphthalene ring . The structure of 1,8-dimethylnaphthalene, studied by neutron diffraction, shows substantial steric effects due to the location of the two methyl groups on the same side of the naphthalene ring . The molecular structure in the solid state for several 1,8-diarylnaphthalenes has been analyzed, focusing on the deformation of the naphthalene core due to steric congestion and π-stacking between cofacial rings .

Chemical Reactions Analysis

1,8-Diethynylnaphthalene and its derivatives participate in various chemical reactions. For example, naphthalene-1,8-diylbis(diphenylmethylium) acts as an organic two-electron oxidant, leading to the synthesis of benzidine via oxidative self-coupling of N,N-dialkylanilines . The attempted synthesis of 1,8-dicyclooctatetraenylnaphthalene resulted in an unsymmetrical isomer due to the minimization of repulsive inter-ring H-H interactions . Furthermore, thermal decomposition of 1,8-di(phosphinyl)naphthalene leads to intramolecular dehydrogenative P-P coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-diethynylnaphthalene derivatives have been extensively studied. The UV and fluorescence spectroscopy studies of certain 1,8-diarylnaphthalenes revealed remarkable quantum yields as blue and green light emitters . The steric effects of substituents in 1,8-bis(trimethylsilyl)- and 1,8-bis(trimethylstannyl)-naphthalene were evaluated using NMR spectroscopy, and acids and carbon tetrachloride were found to catalyze the rearrangement of 1,8-bis(trimethylsilyl)naphthalene to the 1,7-isomer . The structure of 1,8-bis(dimethylamino)naphthalene complexed with 1,8-bis(4-toluenesulphonamido)-2,4,5,7-tetranitronaphthalene was determined by X-ray diffraction, revealing the presence of [NH⋯N]+ and [NH⋯N]− intramolecular hydrogen bonds .

科学研究应用

合成和氧化生成共轭环系统:一项研究描述了从萘酐合成1,8-二乙炔基萘的七步合成过程,以及将其氧化生成一个共轭的14-元环系统,表明在有机合成和环系统形成方面具有潜在应用(Mitchell & Sondheimer, 1968)。

聚合研究:对结晶的1,4-二乙炔基萘(类似化合物)的聚合研究揭示了其在紫外辐射下形成具有独特性能的聚合物的能力,暗示在材料科学和聚合物化学方面的应用(Rohde & Wegner, 1978)。

环聚合和导电性:对1,8-二乙炔基萘的环聚合及其与其他化合物的共聚合进行了研究,揭示了形成深褐色同聚物并在某些溶剂中部分溶解的情况。还评估了这些聚合物的室温导电性,表明在导电材料开发方面具有潜力(Cho, Kim, & Kim, 1995)。

用于传感应用的光物理性质:对1,8-二芳基乙炔基萘的研究突出了它们作为溶剂极性传感器或pH传感器的潜力,因为它们的发射性能受溶剂极性和环境酸度的影响(Feng et al., 2011)。

在有机框架中的应用:对各种1,8-二芳基萘衍生物的合成及其在有机框架构建中的应用进行了研究,暗示在设计新型有机材料方面具有应用(Ibuki et al., 1982)。

属性

IUPAC Name |

1,8-diethynylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8/c1-3-11-7-5-9-13-10-6-8-12(4-2)14(11)13/h1-2,5-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENBVLHUZUIOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=C1C(=CC=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939373 | |

| Record name | 1,8-Diethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Diethynylnaphthalene | |

CAS RN |

18067-44-2, 67665-34-3 | |

| Record name | 1,8-Diethynylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018067442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diethynylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067665343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Diethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)

![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)